Cas no 32519-70-3 (N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-(5-acetyl-4-methyl-2-thiazolyl)-2-chloro-
- N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-CHLOROACETAMIDE
- 1-[2-(2-chloro-acetylamino)-4-methyl-thiazol-5-yl]-ethanone
- 2-Chloracetylamino-4-methyl-5-acetyl-thiazol
- AC1M1IJW
- AC1Q1JD7
- AG-F-08758
- CTK4G8835
- DTXSID10366523
- 32519-70-3
- AKOS002951737
- Z56974914
- CS-0294476
- EN300-09329
- N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloroacetamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
-
- Inchi: 1S/C8H9ClN2O2S/c1-4-7(5(2)12)14-8(10-4)11-6(13)3-9/h3H2,1-2H3,(H,10,11,13)
- InChI Key: HBVMMWIEJRQDOO-UHFFFAOYSA-N
- SMILES: ClCC(NC1=NC(C)=C(C(C)=O)S1)=O
Computed Properties
- Exact Mass: 232.00747
- Monoisotopic Mass: 232.007326
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.3
- XLogP3: 1.5
Experimental Properties
- Density: 1.415
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.606
- PSA: 59.06
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-09329-0.05g |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 90% | 0.05g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-09329-0.1g |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 90% | 0.1g |
$98.0 | 2023-10-28 | |
| Enamine | EN300-09329-0.25g |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 90% | 0.25g |
$142.0 | 2023-10-28 | |
| Enamine | EN300-09329-0.5g |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 90% | 0.5g |
$271.0 | 2023-10-28 | |
| Enamine | EN300-09329-1.0g |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 1g |
$371.0 | 2023-05-01 | ||
| Enamine | EN300-09329-2.5g |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 90% | 2.5g |
$726.0 | 2023-10-28 | |
| Enamine | EN300-09329-5.0g |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 5g |
$1075.0 | 2023-05-01 | ||
| Enamine | EN300-09329-10.0g |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 10g |
$1593.0 | 2023-05-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365146-50mg |
n-(5-Acetyl-4-methylthiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 98% | 50mg |
¥1425.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365146-100mg |
n-(5-Acetyl-4-methylthiazol-2-yl)-2-chloroacetamide |
32519-70-3 | 98% | 100mg |
¥2116.00 | 2024-08-02 |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide Related Literature
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
Introduction to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS No. 32519-70-3)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS No. 32519-70-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and development. This compound belongs to the thiazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and pharmacological properties.
The molecular structure of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide incorporates a thiazole ring substituted with an acetyl group at the 5-position and a methyl group at the 4-position, further functionalized with a chloroacetamide moiety at the 2-position. This specific arrangement of functional groups contributes to the compound's distinct chemical and biological characteristics, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the acetyl and chloro groups in N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide enhances its potential as a pharmacophore, enabling interactions with various biological targets. This has prompted extensive research into its derivatives as potential therapeutic agents.
One of the most compelling aspects of this compound is its structural versatility, which allows for modifications that can fine-tune its pharmacological profile. Researchers have been exploring synthetic pathways to derive analogs of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide that exhibit enhanced efficacy or reduced toxicity. These efforts have led to the identification of several promising candidates that are currently undergoing preclinical evaluation.
The thiazole core in N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is particularly noteworthy due to its ability to mimic natural sulfur-containing amino acids, which are integral to many biological processes. This property has made thiazole derivatives attractive for developing drugs that interact with enzymes and receptors involved in metabolic pathways. Moreover, the acetyl and chloro substituents can serve as handles for further chemical modifications, enabling the creation of libraries of compounds with tailored properties.
In the realm of drug discovery, computational methods have been increasingly employed to predict the binding affinities and biological activities of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide and its derivatives. These approaches have helped in identifying lead compounds that show promise in vitro and in vivo. For instance, virtual screening techniques have been used to dock this compound against various protein targets, revealing potential interactions that could be exploited for therapeutic purposes.
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring followed by functionalization with the acetyl and chloro groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biologically active compounds.
Evaluation of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide's pharmacological properties has revealed several interesting findings. In preclinical studies, it has demonstrated activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, it has shown promise in modulating inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases.
The compound's interaction with biological targets is mediated by its ability to engage in hydrogen bonding and hydrophobic interactions. The acetyl group at position 5 enhances its solubility in both polar and non-polar environments, facilitating its absorption and distribution within biological systems. The chloro group at position 2 contributes to its binding affinity by forming specific interactions with amino acid residues on target proteins.
Ongoing research is focused on understanding the mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide, particularly how it affects cellular processes at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine the structure-function relationships that govern its biological activity. These studies are crucial for designing next-generation derivatives with improved therapeutic profiles.
The pharmaceutical industry has taken note of the potential of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide strong>, leading to collaborations between academic researchers and drug development companies. Several clinical trials are underway to assess its safety and efficacy in humans for various indications. The results from these trials will provide valuable insights into its therapeutic potential and guide future development efforts.
In conclusion, N-(< strong >5-acetyl4-methyl1 , 3 -th i az ol - 2 - yl strong >) - < strong > 2 - c h l o r o a c e t am i d e strong > ( CAS No . 32 51 9 -7 0 -3 ) represents a promising compound with significant applications in pharmaceutical chemistry . Its unique structural features , coupled with its demonstrated biological activities , make it a valuable scaffold for developing novel therapeutic agents . As research continues , it is expected that new derivatives will be identified that offer enhanced efficacy and improved patient outcomes . p >
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